

Rauvoyunine C: A Technical Guide to its Discovery and Natural Source

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rauvoyunine C*

Cat. No.: *B12322443*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, natural source, and characterization of **Rauvoyunine C**, a picraline-type indole alkaloid. It details the isolation of this compound from its natural source, *Rauvolfia yunnanensis*, and provides an in-depth summary of the experimental protocols used for its structure elucidation. All relevant quantitative and spectroscopic data are presented in structured tables for ease of reference and comparison. A detailed experimental workflow is visualized to guide researchers in the replication of the isolation and purification process.

Introduction

Rauvoyunine C is a recently discovered indole alkaloid belonging to the picraline subclass. It was first isolated from the aerial parts of *Rauvolfia yunnanensis*, a plant species known for being a rich source of biologically active alkaloids.^[1] The discovery of **Rauvoyunine C** contributes to the growing family of complex indole alkaloids and presents a new molecule for investigation in drug discovery and pharmacological studies. This guide serves as a core technical resource for researchers interested in the chemistry and sourcing of **Rauvoyunine C**.

Natural Source and Discovery

Rauvouyunine C was identified as a new natural product during a phytochemical investigation of *Rauvolfia yunnanensis* Tsiang, a medicinal plant from the Apocynaceae family.[1][2] The aerial parts of this plant were collected and subjected to extraction and isolation procedures, leading to the identification of **Rauvouyunine C** alongside two other new indole alkaloids, Rauvouyunine A and B.[1]

Physicochemical and Spectroscopic Data

The structural elucidation of **Rauvouyunine C** was accomplished through extensive spectroscopic analysis.[1] The key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of **Rauvouyunine C**

Property	Value	Reference
Molecular Formula	$C_{32}H_{36}N_2O_9$	
Molecular Weight	592.7 g/mol	
Appearance	Yellowish, amorphous powder	
Melting Point	173-175°C (acetone)	
Optical Rotation	$[\alpha]D^{25} - 116.8$ (c 0.18, MeOH)	
CAS Number	1211543-01-9	

Table 2: Spectroscopic Data for **Rauvouyunine C**

Spectroscopy	Data	Reference
UV (MeOH)	λ_{max} : 269, 293 (sh) nm	
IR (KBr)	ν_{max} 3433, 2945, 1722, 1625, 1590, 1503, 1459, 1384, 1416, 1335, 1226, 1127 cm^{-1}	
HRESIMS (pos.)	m/z 593.2496 $[\text{M} + \text{H}]^+$ (calc. for $\text{C}_{32}\text{H}_{37}\text{N}_2\text{O}_9$, 593.2499)	
^1H NMR (CDCl_3)	See Table 3	
^{13}C NMR (CDCl_3)	See Table 3	

Table 3: ^1H and ^{13}C NMR Data for **Rauvovunine C** (in CDCl_3)

Position	δ C (ppm)	δ H (ppm, mult., J in Hz)
2	100.1	-
3	54.1	3.32, m
5	52.3	4.39, m
6	21.9	1.85, m; 2.51, m
7	56.4	-
8	134.4	-
9	123.6	7.29, d, 8.3
10	97.9	6.26, br. s
11	160.1	-
12	108.3	6.04, br. d, 8.3
13	142.9	-
16	78.9	-
17	65.9	4.98, s
18	13.0	1.62, d, 6.7
19	125.9	5.48, q, 6.7
20	134.1	-
21	60.1	3.82, m
1'-OMe	56.2	3.87, s
2'-OMe	60.9	3.87, s
3'-OMe	56.2	3.87, s
4'	142.3	-
5'	106.8	6.94, s
6'	153.1	-

7'	165.7	-
11-OMe	55.4	3.45, s
COOMe	52.8	3.64, s
COOMe	171.0	-

Data adapted from He et al., 2012.

Experimental Protocols

The following is a detailed description of the methodologies employed in the isolation and structure elucidation of **Rauvovunine C**, based on the original discovery publication.

Plant Material

The aerial parts of *Rauvolfia yunnanensis* were collected and identified. A voucher specimen was deposited for future reference.

Extraction and Isolation

The air-dried and powdered aerial parts of *R. yunnanensis* were subjected to an exhaustive extraction process using methanol (MeOH) at room temperature. The resulting crude extract was then partitioned between ethyl acetate (EtOAc) and 3% hydrochloric acid (HCl). The acidic aqueous layer, containing the alkaloids, was basified with ammonia ($\text{NH}_3 \cdot \text{H}_2\text{O}$) to a pH of 9-10 and subsequently extracted with chloroform (CHCl_3) to yield the crude alkaloid fraction.

This crude alkaloid mixture was then subjected to multiple chromatographic steps for purification. The primary separation was achieved using a silica gel column, eluted with a gradient of chloroform and methanol. Further purification of the fractions was carried out using repeated column chromatography on silica gel and Sephadex LH-20, as well as preparative thin-layer chromatography (pTLC) to afford pure **Rauvovunine C**.

Structure Elucidation

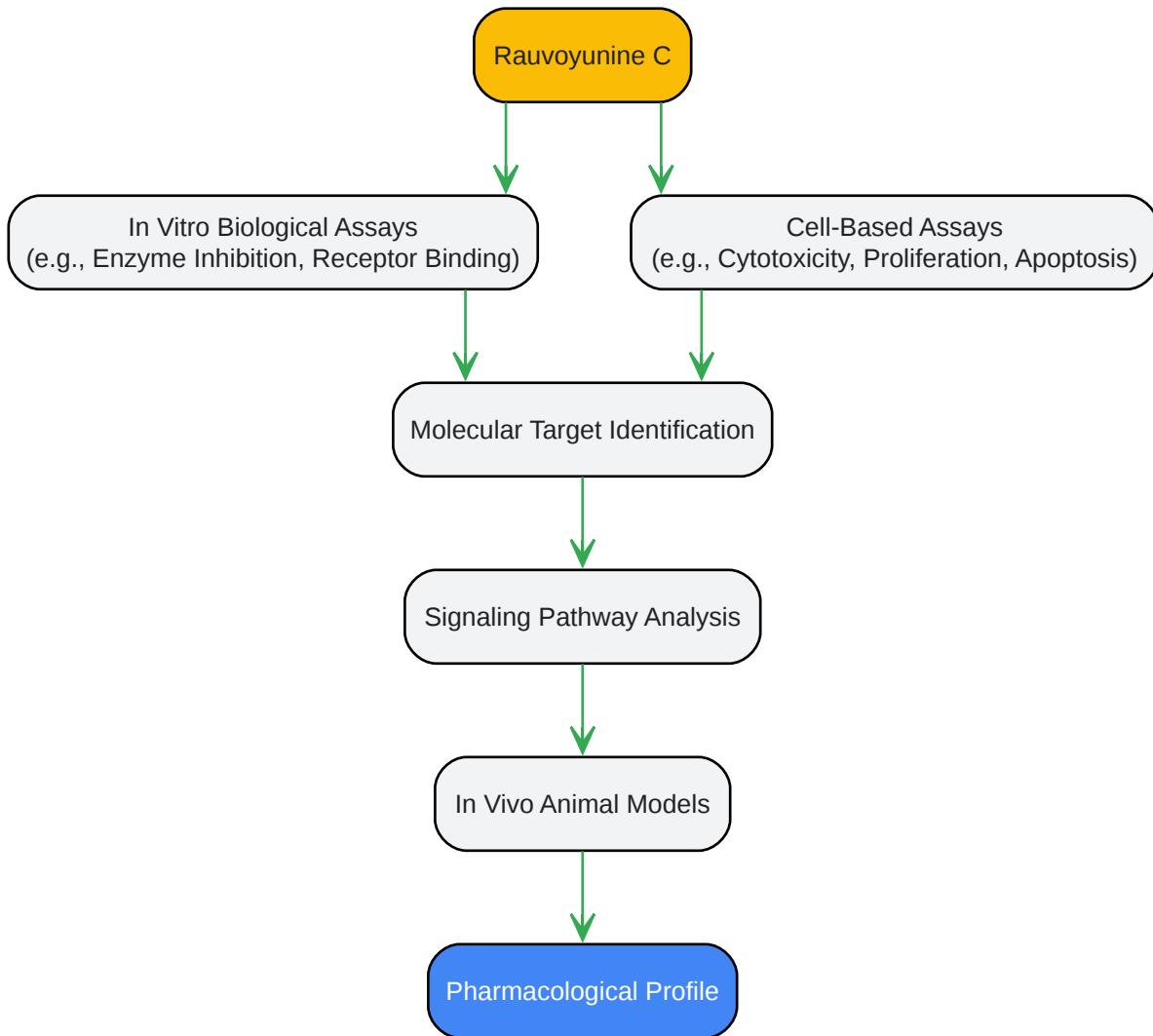
The chemical structure of **Rauvovunine C** was determined using a combination of modern spectroscopic techniques:

- UV Spectroscopy: The UV spectrum was recorded on a spectrophotometer to identify the chromophoric system present in the molecule.
- Infrared (IR) Spectroscopy: An IR spectrum was obtained using a Fourier-transform infrared spectrometer to identify functional groups.
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact molecular weight and elemental composition of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR experiments were conducted to establish the complete planar structure and relative stereochemistry of **Rauvovunine C**.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the isolation and purification of **Rauvovunine C** from its natural source.

[Click to download full resolution via product page](#)


Caption: Isolation and Purification Workflow for **Rauvovunine C**.

Signaling Pathways and Logical Relationships

As **Rauvovunine C** is a newly discovered compound, its specific biological activities and interactions with signaling pathways have not yet been extensively studied. The initial publication reported that **Rauvovunine C** was evaluated for its cytotoxicity against five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) but was found to be inactive.

Further research is required to elucidate the pharmacological profile of **Rauvovunine C** and to identify any potential molecular targets or effects on cellular signaling pathways. The diagram

below represents a generalized logical relationship for future investigation into the bioactivity of **Rauvovunine C**.

[Click to download full resolution via product page](#)

Caption: Investigative Workflow for **Rauvovunine C** Bioactivity.

Conclusion

Rauvovunine C is a novel picraline-type indole alkaloid isolated from *Rauvolfia yunnanensis*. Its structure has been rigorously characterized using modern spectroscopic methods. This technical guide provides a centralized resource of its discovery, natural source, and the experimental procedures utilized for its isolation and characterization. While initial cytotoxic screenings were negative, the complex structure of **Rauvovunine C** warrants further

investigation to explore its full pharmacological potential. The detailed information presented herein is intended to facilitate future research and drug development efforts centered on this intriguing natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Three new indole alkaloids from *Rauvolfia yunnanensis* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five new indole alkaloids from the leaves of *Rauvolfia yunnanensis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rauvounine C: A Technical Guide to its Discovery and Natural Source]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12322443#rauvounine-c-discovery-and-natural-source]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com